4-Cyclopropoxy-3-iodopicolinic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-Cyclopropoxy-3-iodopicolinic acid is a chemical compound with the molecular formula C9H8INO3 and a molecular weight of 305.07 g/mol It is a derivative of picolinic acid, featuring a cyclopropoxy group at the 4-position and an iodine atom at the 3-position on the pyridine ring
Vorbereitungsmethoden
The synthesis of 4-Cyclopropoxy-3-iodopicolinic acid typically involves the following steps:
Starting Material: The synthesis begins with picolinic acid as the starting material.
Analyse Chemischer Reaktionen
4-Cyclopropoxy-3-iodopicolinic acid undergoes various types of chemical reactions, including:
Substitution Reactions: The iodine atom at the 3-position can be substituted with other nucleophiles, such as amines or thiols, under suitable conditions.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, depending on the reagents and conditions used.
Coupling Reactions: It can participate in coupling reactions, such as Suzuki-Miyaura coupling, where the iodine atom is replaced by a different aryl or alkyl group using palladium catalysts.
Common reagents used in these reactions include palladium catalysts, iodine sources, and various nucleophiles. The major products formed depend on the specific reaction conditions and reagents used.
Wissenschaftliche Forschungsanwendungen
4-Cyclopropoxy-3-iodopicolinic acid has several applications in scientific research:
Biology: The compound’s derivatives may have potential biological activities, making it a candidate for drug discovery and development.
Medicine: Research into its derivatives could lead to the development of new therapeutic agents.
Wirkmechanismus
The mechanism of action of 4-Cyclopropoxy-3-iodopicolinic acid is not well-documented. its derivatives may exert effects through interactions with specific molecular targets, such as enzymes or receptors. The pathways involved would depend on the specific structure and functional groups of the derivatives.
Vergleich Mit ähnlichen Verbindungen
4-Cyclopropoxy-3-iodopicolinic acid can be compared with other similar compounds, such as:
Picolinic Acid: A derivative of pyridine with a carboxylic acid group at the 2-position.
3-Cyclopropoxy-4-iodopicolinic Acid: A similar compound with the positions of the cyclopropoxy and iodine groups reversed.
Phenylboronic Acids: Used in similar coupling reactions and have applications in organic synthesis and medicinal chemistry.
Eigenschaften
Molekularformel |
C9H8INO3 |
---|---|
Molekulargewicht |
305.07 g/mol |
IUPAC-Name |
4-cyclopropyloxy-3-iodopyridine-2-carboxylic acid |
InChI |
InChI=1S/C9H8INO3/c10-7-6(14-5-1-2-5)3-4-11-8(7)9(12)13/h3-5H,1-2H2,(H,12,13) |
InChI-Schlüssel |
RRRTXMVXQUYSKO-UHFFFAOYSA-N |
Kanonische SMILES |
C1CC1OC2=C(C(=NC=C2)C(=O)O)I |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.